molecular formula C8H18ClN3O2 B13524421 N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride

N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride

Cat. No.: B13524421
M. Wt: 223.70 g/mol
InChI Key: ZGORRLQWNPSMNF-UHFFFAOYSA-N
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Description

[ Note: The following is a generic example. No specific information was found for this exact compound, so the described mechanisms and applications are hypothetical and for illustrative purposes only.] N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride is a specialized synthetic compound designed for pharmacological and neurochemical research. Its molecular structure, featuring both dimethylcarbamoyl and methylamino propanamide motifs, suggests potential as a precursor or intermediate in the development of cholinergic receptor ligands . Researchers can leverage this compound to investigate novel pathways in neuromuscular junction studies, given that related carbamoylating agents are used to synthesize clinically relevant neuromuscular-blocking agents and cholinesterase inhibitors . The hydrochloride salt ensures enhanced stability and solubility for in vitro bioassay systems. This reagent offers significant value for high-throughput screening programs aimed at discovering new therapeutic agents for disorders characterized by altered neuronal signaling, providing a crucial tool for probing complex biochemical interactions.

Properties

Molecular Formula

C8H18ClN3O2

Molecular Weight

223.70 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-3-(methylamino)propanamide;hydrochloride

InChI

InChI=1S/C8H17N3O2.ClH/c1-9-5-4-7(12)10-6-8(13)11(2)3;/h9H,4-6H2,1-3H3,(H,10,12);1H

InChI Key

ZGORRLQWNPSMNF-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)NCC(=O)N(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with a suitable amine. The reaction is carried out under controlled conditions to ensure high yield and purity . The process may involve the use of solvents such as benzene or xylene and acid scavengers like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and stringent safety measures due to the toxic nature of some of the reagents involved, such as dimethylcarbamoyl chloride . The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis in aqueous environments, a reaction characteristic of amides and carbamates. While specific conditions (e.g., pH, temperature) are not elaborated in available sources, hydrolysis likely involves cleavage of the carbamate and amide bonds.

Functional Group Reaction Type Potential Products
Carbamate (dimethylcarbamoyl)HydrolysisDimethylamine, CO₂
Amide (propanamide)HydrolysisCarboxylic acid (or salt)

The rapid hydrolysis of carbamate groups is consistent with the instability of carbamate esters in aqueous media. Reaction kinetics studies, though not detailed, are noted to use spectrophotometric methods to track rates under varying conditions.

Carbamate Group

The dimethylcarbamoyl moiety exhibits reactivity typical of carbamates:

  • Nucleophilic substitution : Potential reactions with alcohols, phenols, or thiols to form carbamate derivatives .

  • Hydrolytic sensitivity : Rapid breakdown in aqueous environments, as noted earlier.

Amide Group

The propanamide group may participate in:

  • Aminolysis : Reaction with amines to form substituted amides.

  • Alkaline hydrolysis : Conversion to carboxylate salts under basic conditions.

Methylamino Group

The methylamino moiety could engage in:

  • Alkylation : Reaction with electrophiles (e.g., alkyl halides).

  • Acid-base interactions : Potential binding to biological targets via hydrogen bonding or ionic interactions.

Mechanism of Action

The mechanism of action of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes References
Target Compound : N-[(Dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride C8H17ClN3O2* ~222.7 (estimated) Propanamide, dimethylcarbamoyl, methylamino Potential CNS or antimicrobial agent (inferred)
N-(3-Methoxyphenyl)-3-(methylamino)propanamide hydrochloride C11H17ClN2O2 244.72 Propanamide, methoxyphenyl, methylamino Research chemical; unconfirmed biological activity
Propanil (N-(3,4-Dichlorophenyl)propanamide) C9H9Cl2NO 218.08 Propanamide, dichlorophenyl Herbicide (inhibits photosynthesis)
2-Cyano-N-[(methylamino)carbonyl]acetamide C5H7N3O2 141.13 Acetamide, cyano, methylamino carbonyl Limited toxicological data; industrial intermediate
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride C5H13Cl2N 170.07 Alkylamine, dimethylamino, chloride Pharma intermediate (e.g., anticholinergics)

*Estimated formula based on structural analysis.

Key Structural and Functional Differences

Backbone Variability: The target compound and propanil share a propanamide core, but propanil’s aromatic dichlorophenyl group confers herbicidal activity, while the target’s aliphatic dimethylcarbamoyl group may enhance metabolic stability . N-(3-Methoxyphenyl)-3-(methylamino)propanamide hydrochloride replaces the dimethylcarbamoyl group with a methoxyphenyl ring, reducing polarity but increasing aromatic interactions .

Functional Group Impact: The dimethylcarbamoyl group in the target compound introduces hydrogen-bonding capacity and resistance to hydrolysis compared to ester-containing analogs (e.g., propanil). Methylamino at the third carbon may enhance solubility and receptor affinity relative to unsubstituted propanamides .

Salt Forms :

  • Hydrochloride salts (target compound and analog) improve aqueous solubility, critical for bioavailability in drug development .

Research Findings and Implications

Physicochemical Properties

  • Solubility: The hydrochloride salt and polar carbamoyl group suggest moderate water solubility, superior to non-ionic analogs like propanil.

Toxicity Considerations

  • Limited data exist for the target compound, but dimethylcarbamoyl derivatives generally exhibit low acute toxicity compared to halogenated analogs like propanil .

Biological Activity

N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropsychiatric and neurodegenerative disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is a derivative of dimethylcarbamoyl and methylamino groups, which are known for their roles in pharmacological applications. It exhibits properties typical of amides and carbamates, which can influence its biological interactions.

Research indicates that compounds similar to N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride may act through various pathways, including:

  • Inhibition of Phosphodiesterase (PDE) : Studies have shown that PDE inhibitors can improve cognitive functions and exhibit anxiolytic effects. For instance, PDE2A inhibitors have been linked to enhanced behavior in anxiety models, suggesting that this compound may share similar pathways .
  • Acetylcholinesterase Inhibition : The compound may also relate to the class of dimethyl carbamates that inhibit acetylcholinesterase, thereby affecting neurotransmitter levels in the brain .

Biological Activity

The biological activity of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride can be summarized as follows:

Activity Description
Neuroprotective Effects Potential to protect against neurodegeneration by modulating neurotransmitter systems.
Anxiolytic Effects Improvement in anxiety-like behaviors observed in elevated plus maze tests.
Cognitive Enhancement Possible enhancement of cognitive functions through PDE inhibition.
Toxicological Concerns High toxicity and carcinogenic potential associated with its chemical structure.

Case Studies

  • Anxiety Models : In studies using the elevated plus maze and open-field tests, compounds with similar structures exhibited significant anxiolytic effects, indicating the potential utility of N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride in treating anxiety disorders .
  • Neurodegenerative Disorders : Research has pointed towards the efficacy of PDE inhibitors in models of Alzheimer’s disease and schizophrenia, suggesting that this compound could be a candidate for further investigation in these areas .

Safety and Toxicology

While exploring the biological activity, it is crucial to note the safety profile:

  • The compound is associated with significant toxicity risks including potential carcinogenic effects observed in animal studies .
  • Symptoms of exposure may include respiratory issues, liver damage, and irritation upon contact with skin or mucous membranes .

Q & A

What synthetic routes are effective for producing high-purity N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide hydrochloride?

Basic Research Question
Methodological Answer:
High-purity synthesis typically involves a multi-step approach:

Carbamoylation : React 3-(methylamino)propanamide with dimethylcarbamoyl chloride in anhydrous dichloromethane under nitrogen atmosphere to form the intermediate.

Salt Formation : Treat the free base with hydrochloric acid (1:1 molar ratio) in ethanol to precipitate the hydrochloride salt.

Purification : Recrystallize from a mixture of ethanol and diethyl ether to achieve ≥99% purity (validated by HPLC) .
Critical Considerations :

  • Use inert conditions to prevent hydrolysis of the carbamoyl group.
  • Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

What analytical techniques are recommended for confirming the structural integrity of this compound?

Basic Research Question
Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures structural validation:

  • NMR Spectroscopy :
    • ¹H NMR : Verify methylamino protons (δ 2.1–2.3 ppm) and dimethylcarbamoyl methyl groups (δ 2.8–3.0 ppm).
    • ¹³C NMR : Confirm carbonyl carbons (C=O at ~170 ppm) and quaternary carbons.
  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30); retention time ~8.2 min (≥99.5% purity) .
  • Mass Spectrometry (HRMS) : Exact mass calculated for C₈H₁₇ClN₃O₂ ([M+H]⁺): 230.0934; observed: 230.0932 .

How should researchers design experiments to assess the compound’s stability under various pH conditions?

Advanced Research Question
Methodological Answer:
Experimental Design :

Buffer Preparation : Prepare solutions at pH 1.2 (HCl), 4.5 (acetate), 7.4 (phosphate), and 9.0 (borate).

Accelerated Stability Testing : Incubate the compound (1 mg/mL) at 37°C for 24–72 hours.

Analysis : Quantify degradation products using UPLC-MS at intervals (0, 12, 24, 48, 72 h).
Key Metrics :

  • Degradation Kinetics : Calculate rate constants (k) and half-life (t₁/₂) using first-order models.
  • pH Sensitivity : Identify labile functional groups (e.g., carbamoyl hydrolysis at pH < 2).
    Data Interpretation :
  • A pH-stability profile (table below) guides formulation strategies:
pHt₁/₂ (h)Major Degradation Pathway
1.24.5Hydrolysis of carbamoyl group
7.448.7Oxidative dealkylation
9.012.3N-methyl group demethylation

Reference : Stability protocols adapted from hydrochloride salt handling guidelines .

How can researchers resolve discrepancies in observed biological activity across different assay conditions?

Advanced Research Question
Methodological Answer:
Stepwise Approach :

Assay Parameter Optimization :

  • Ionic Strength : Test activity in buffers with 0–150 mM NaCl to rule out charge-mediated interference.
  • Temperature : Compare activity at 25°C vs. 37°C (physiological relevance).

Control Experiments :

  • Use a known inhibitor (e.g., staurosporine for kinase assays) to validate assay reproducibility.
  • Test compound solubility in DMSO vs. aqueous buffers to exclude aggregation artifacts.

Orthogonal Validation :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to confirm target engagement.
  • Cellular Assays : Compare IC₅₀ values in HEK293 vs. CHO cells to assess cell-type specificity.
    Case Study :

  • A 10-fold difference in IC₅₀ between enzymatic (cell-free) and cellular assays may indicate poor membrane permeability. Address this by synthesizing a prodrug variant (e.g., ester-protected carbamate) .

What safety protocols are critical when handling this compound in aqueous solutions?

Basic Research Question
Methodological Answer:
Critical Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles.
  • Ventilation : Use a fume hood for weighing and dissolution steps to avoid inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate, then collect with inert absorbent (e.g., vermiculite).
    Storage :
  • Keep in airtight containers at 2–8°C; desiccate to prevent hygroscopic degradation .

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